molecular formula C18H21FN2O3 B5557099 Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B5557099
M. Wt: 332.4 g/mol
InChI Key: GFGLTLIUNOGPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative. Quinolones are a class of synthetic broad-spectrum antibacterial agents. This compound is known for its high antibacterial activity against both gram-positive and gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same steps as mentioned above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolone derivatives with modified antibacterial properties .

Scientific Research Applications

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The antibacterial activity of Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is unique due to its high antibacterial activity and broad spectrum of action. Its fluorine and pyrrolidinyl groups contribute to its enhanced activity compared to other quinolones .

Properties

IUPAC Name

ethyl 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-3-20-11-13(18(23)24-4-2)17(22)12-9-14(19)16(10-15(12)20)21-7-5-6-8-21/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGLTLIUNOGPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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